1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-14-6-7-16(15(22)11-14)24-19(28)26-20(8-2-1-3-9-20)18-25-17(27-29-18)13-5-4-10-23-12-13/h4-7,10-12H,1-3,8-9H2,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCOGZKBWHWKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.
Cyclohexylurea formation: The cyclohexylamine is reacted with an isocyanate to form the cyclohexylurea moiety.
Coupling reactions: The difluorophenyl and pyridinyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound may be used in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea: can be compared with other urea derivatives that have similar structural features, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, also known by its CAS number 1396876-68-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 399.40 g/mol. Its structure features a difluorophenyl group and a pyridin-3-yl substituted oxadiazole moiety, which are known to contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. These include:
- Anticancer activity
- Antimicrobial properties
- Anti-inflammatory effects
- Neuroprotective effects
Anticancer Activity
A notable study highlighted the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against human tumor cell lines, particularly:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 9.27 |
| Human Lung Adenocarcinoma | 12.34 |
| Human Ovarian Adenocarcinoma | 2.76 |
| Human Renal Cancer | 1.143 |
These findings suggest that this compound could serve as a lead for further development of anticancer agents targeting specific malignancies.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research has shown that derivatives of oxadiazoles can inhibit bacterial growth and exhibit antifungal properties. The specific mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Studies have indicated that oxadiazole derivatives can modulate inflammatory responses. The presence of the pyridine ring may enhance the interaction with biological targets involved in inflammation pathways, thereby reducing pro-inflammatory cytokine production.
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological activity of this compound and its derivatives:
- In Vitro Cytotoxicity Assays : These assays were performed on various cancer cell lines to determine the IC50 values.
- Microbial Inhibition Tests : The compound was tested against standard strains of bacteria and fungi to assess its antimicrobial efficacy.
- In Vivo Studies : Animal models were utilized to evaluate the anti-inflammatory effects and overall safety profile of the compound.
Q & A
Q. What are the key synthetic challenges in preparing 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, and how can they be addressed methodologically?
The synthesis involves multi-step organic reactions, including:
- Formation of the 1,2,4-oxadiazol-5-yl ring : Requires cyclization between a nitrile and hydroxylamine under controlled pH and temperature .
- Cyclohexyl group functionalization : Stereochemical control during cyclohexane substitution is critical; chiral auxiliaries or asymmetric catalysis may improve yield .
- Urea linkage : Reaction of isocyanate intermediates with amines must avoid side reactions (e.g., hydrolysis). Anhydrous conditions and low temperatures (0–5°C) are recommended .
- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .
Q. How does the fluorine substitution pattern (2,4-difluorophenyl) influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability .
- Electron-withdrawing effects : The 2,4-difluoro configuration stabilizes the urea carbonyl group, reducing susceptibility to hydrolysis .
- Crystallinity : Fluorine’s electronegativity promotes intermolecular dipole interactions, as observed in X-ray crystallography of analogs (e.g., 4-(4-fluorophenyl) derivatives) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Kinase inhibition screening : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarities to known urea-based kinase inhibitors .
- Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
- Modify the pyridinyl-oxadiazole moiety : Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen-bonding interactions with kinase ATP-binding pockets .
- Vary the cyclohexyl group : Introduce methyl or hydroxyl substituents to modulate steric effects and binding affinity .
- Fluorine positional isomerism : Compare 2,4-difluoro vs. 3,5-difluoro analogs to assess electronic effects on target engagement .
Q. What experimental and computational strategies resolve contradictions in reported biological data for urea derivatives?
- Dose-response validation : Replicate assays across multiple labs to rule out batch variability .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with off-target proteins (e.g., cytochrome P450 enzymes) .
- Metabolite profiling : LC-MS/MS can identify degradation products that may contribute to conflicting activity .
Q. How does the compound’s conformational flexibility impact its pharmacodynamics?
- Cyclohexyl ring dynamics : NMR (NOESY) or X-ray crystallography reveals chair vs. boat conformations, affecting binding pocket accommodation .
- Oxadiazole ring planarity : DFT calculations show that deviations >10° reduce π-π stacking with aromatic residues in target enzymes .
Q. What are the challenges in designing stable formulations for in vivo studies?
- pH-dependent degradation : Use buffered solutions (pH 4–6) to stabilize the urea linkage .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as demonstrated for structurally related urea compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
